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Compound of Interest

Compound Name: Fasciculic acid A

Cat. No.: B15571366 Get Quote

Despite significant interest in the biological activities of Fasciculic Acid A, a comprehensive

review of the scientific literature reveals that the total synthesis of this complex natural product

and its analogs has not yet been reported. Currently, Fasciculic Acid A is obtained exclusively

through isolation from its natural source, the poisonous sulfur tuft mushroom, Hypholoma

fasciculare (also known as Naematoloma fasciculare).

This document provides detailed information on the isolation of Fasciculic Acid A, its chemical

structure, and its primary biological activity as a calmodulin antagonist. This information is

crucial for researchers aiming to develop synthetic routes and novel analogs for drug discovery

and development.

Isolation of Fasciculic Acid A
Fasciculic Acid A is a lanostane-type triterpenoid produced by the mushroom Hypholoma

fasciculare. The isolation process typically involves the extraction of the fungal fruiting bodies

followed by chromatographic separation.

General Isolation Protocol
A general protocol for the isolation of Fasciculic Acid A and related compounds from

Hypholoma fasciculare is as follows:

Extraction: Fresh or dried fruiting bodies of H. fasciculare are extracted with a polar solvent,

most commonly methanol (MeOH) or an aqueous methanol solution.
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Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to

separate compounds based on their polarity. A common scheme involves partitioning

between an aqueous layer and a less polar organic solvent like ethyl acetate (EtOAc). The

triterpenoids, including Fasciculic Acid A, typically partition into the organic layer.

Chromatographic Purification: The organic extract is concentrated and subjected to multiple

rounds of column chromatography. This may include:

Silica Gel Chromatography: To separate compounds based on polarity, eluting with a

gradient of solvents such as hexane and ethyl acetate.

Sephadex LH-20 Chromatography: For size-exclusion chromatography to separate

compounds based on their molecular size, often using methanol as the eluent.

High-Performance Liquid Chromatography (HPLC): A final purification step using

reversed-phase (e.g., C18) or normal-phase columns to isolate pure Fasciculic Acid A.

The fractions are monitored by thin-layer chromatography (TLC) or HPLC to track the presence

of the desired compound. The structure of the isolated Fasciculic Acid A is then confirmed

using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Chemical Structure of Fasciculic Acid A
Fasciculic Acid A is an ester of a fasciculol-type triterpene and 3-hydroxy-3-methylglutaric

acid[1]. The core structure is a highly oxygenated lanostane skeleton.

IUPAC Name: 5-[[(2R,3R,5R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-

yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-

cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[1].

Biological Activity: Calmodulin Antagonism
Fasciculic acids, including Fasciculic Acid A, have been identified as potent inhibitors of

calmodulin (CaM)[2]. Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial

role in numerous cellular signaling pathways by modulating the activity of a wide range of

enzymes and proteins.
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Calmodulin Signaling Pathway and Inhibition by
Fasciculic Acid A
The general mechanism of calmodulin activation and its subsequent modulation of target

proteins is depicted below. An increase in intracellular calcium (Ca²⁺) concentration leads to the

binding of Ca²⁺ ions to calmodulin. This binding induces a conformational change in

calmodulin, enabling it to interact with and activate various downstream target proteins, such

as protein kinases, phosphatases, and phosphodiesterases.

Fasciculic Acid A is thought to exert its inhibitory effect by binding to the Ca²⁺-calmodulin

complex, preventing it from interacting with and activating its target proteins. This antagonism

can disrupt numerous cellular processes that are dependent on calmodulin signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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